Lipophilicity Advantage: 2.6 LogP Unit Difference Relative to 2-Methyl Analog Enables Distinct ADME Profiles
The target compound exhibits a computed XLogP3-AA of 1.9 , representing a ΔLogP of -2.61 compared to the 2-methyl substituted analog (LogP 4.51471) . This substantial difference in lipophilicity directly impacts aqueous solubility, membrane permeability, and metabolic stability, with the target compound falling within the optimal Lipinski-compliant range for oral drug candidates (LogP ≤5), while the 2-methyl analog approaches the upper limit.
| Evidence Dimension | Partition coefficient (LogP) — Computed lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Tert-butyl 2-(2-methyl-6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate: LogP = 4.51471 |
| Quantified Difference | ΔLogP = -2.61 (target compound is 2.61 log units less lipophilic; approximately 400-fold difference in partition coefficient) |
| Conditions | Computed values: PubChem XLogP3-AA 3.0 algorithm for target; ChemScene computed LogP for comparator |
Why This Matters
A 2.6 log unit lower lipophilicity translates to substantially higher aqueous solubility and lower non-specific protein binding, making the target compound a more suitable starting point for oral drug development where metabolic liabilities from high LogP compounds are a known risk.
- [1] PubChem Compound Summary, CID 102542026, tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate, XLogP3-AA = 1.9. View Source
